Apigenin

Description

This compound has been reported in Camellia sinensis, Apis, and other organisms with data available.

This compound is a plant-derived flavonoid that has significant promise as a skin cancer chemopreventive agent. This compound inhibits the expression of involucrin (hINV), a marker of keratinocyte differentiation, is increased by differentiating agents via a protein kinase Cdelta (PKCdelta), Ras, MEKK1, MEK3 cascade that increases AP1 factor level and AP1 factor binding to DNA elements in the hINV promoter. This compound suppresses the 12-O-tetradeconylphorbol-13-acetate-dependent increase in AP1 factor expression and binding to the hINV promoter and the increase in hINV promoter activity. This compound also inhibits the increase in promoter activity observed following overexpression of PKCdelta, constitutively active Ras, or MEKK1. The suppression of PKCdelta activity is associated with reduced phosphorylation of PKCdelta-Y311. Activation of hINV promoter activity by the green tea polyphenol, (-)-epigellocathecin-3-gallate, is also inhibited by this compound, suggesting that the two chemopreventive agents can produce opposing actions in keratinocytes. (A7924). This compound, a flavone abundantly found in fruits and vegetables, exhibits antiproliferative, anti-inflammatory, and antimetastatic activities through poorly defined mechanisms. This flavonoid provides selective activity to promote caspase-dependent-apoptosis of leukemia cells and uncover an essential role of PKCdelta during the induction of apoptosis by this compound. (A7925). This compound markedly induces the expression of death receptor 5 (DR5) and synergistically acts with exogenous soluble recombinant human tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) to induce apoptosis in malignant tumor cells. On the other hand, this compound-mediated induction of DR5 expression is not observed in normal human peripheral blood mononuclear cells. Moreover, this compound does not sensitize normal human peripheral blood mononuclear cells to TRAIL-induced apoptosis. (A7926).

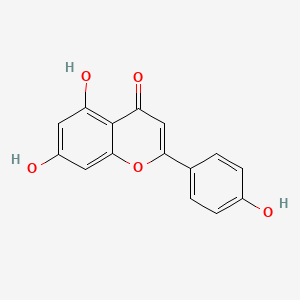

5,7,4'-trihydroxy-flavone, one of the FLAVONES.

from Ginkgo biloba; structure in first source

See also: Luteolin (related).

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNIFHPLKGYRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Record name | apigenin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Apigenin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022391 | |

| Record name | Apigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Apigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, pyridine, concentrated sulfuric acid; very soluble in dilute alkalies, Moderately soluble in hot alcohol. Soluble in dilute KOH with intense yellow color | |

| Record name | APIGENIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles from aqueous pyridine | |

CAS No. |

520-36-5 | |

| Record name | Apigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apigenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | apigenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Apigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V515PI7F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APIGENIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Apigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

345-350 °C, MP: 347.5 °C, 347.5 °C | |

| Record name | APIGENIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Apigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Apigenin's Modulation of Core Signaling Pathways

Foreword: The Rationale for This Guide

Apigenin, a naturally occurring flavonoid abundant in fruits, vegetables, and herbs, has garnered significant attention for its therapeutic potential.[1][2] Decades of research have illuminated its antioxidant, anti-inflammatory, and potent anti-cancer properties.[3][4] For the drug development professional and the research scientist, the critical question is not if this compound works, but how. Its efficacy is not rooted in a single mechanism but in its remarkable ability to interact with and modulate a complex network of intracellular signaling pathways that govern cell fate.[5][6]

This guide moves beyond a simple enumeration of effects. It is designed as a technical resource to provide a granular understanding of the molecular interactions at the heart of this compound's bioactivity. We will dissect its influence on key oncogenic and inflammatory cascades, explain the causality behind experimental designs used to validate these effects, and provide actionable protocols for investigation. Our objective is to equip you with the foundational knowledge and practical methodologies required to explore and harness the therapeutic potential of this compound.

Section 1: The PI3K/Akt/mTOR Axis - A Central Hub for Cell Survival

Mechanistic Overview: Intercepting the Pro-Survival Signal

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, metabolism, and survival.[5] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[7] this compound has been shown to be a potent inhibitor of this pathway.[8][9]

The primary mechanism of action involves the direct inhibition of PI3K activity.[10] By blocking the ATP-binding site of PI3K, this compound prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] This abrogation of PIP3 production prevents the recruitment and subsequent phosphorylation-mediated activation of the serine/threonine kinase Akt. Downstream, the inactivation of Akt leads to reduced activity of mTOR, a key regulator of protein synthesis and cell growth.[1][11] Furthermore, inactivated Akt can no longer phosphorylate and inhibit pro-apoptotic proteins like the Forkhead box O3 (FOXO3a), thereby promoting the expression of tumor suppressors such as p21.[1] This multi-pronged inhibition effectively shuts down a major pro-survival signal, sensitizing cancer cells to apoptosis.[9][10]

Visualizing the Pathway Interruption

Caption: this compound inhibits the PI3K/Akt/mTOR survival pathway.

Experimental Protocol: PI3K Kinase Activity Assay

Causality: To directly validate that this compound's effect originates from the inhibition of PI3K itself, a cell-free in vitro kinase assay is the gold standard. This approach isolates the kinase from other cellular variables, providing direct evidence of target engagement. We will utilize a luminescence-based assay that measures ADP production, a direct product of kinase activity.[12][13][14]

Methodology:

-

Reagent Preparation:

-

Prepare PI3K Reaction Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl₂, 0.025 mg/ml BSA.[14]

-

Reconstitute purified, active PI3K enzyme (e.g., p110α/p85α) in the reaction buffer to a working concentration (e.g., 2 ng/µL).

-

Prepare the lipid substrate solution: Reconstitute PIP2 to a working concentration (e.g., 50 µM) in the reaction buffer.

-

Prepare this compound stock solution (e.g., 10 mM in DMSO) and create a serial dilution in reaction buffer to test a range of concentrations (e.g., 1 µM to 100 µM).

-

Prepare ATP solution to a final concentration of 25 µM in reaction buffer.[14]

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 0.5 µL of the this compound dilution or vehicle control (DMSO).

-

Add 2 µL of the PI3K enzyme solution to each well.

-

Add 2 µL of the PIP2 substrate solution.

-

Incubate at room temperature for 10 minutes to allow this compound to bind to the kinase.

-

Initiate the kinase reaction by adding 0.5 µL of the 250 µM ATP solution.

-

Incubate at room temperature for 60 minutes.[13]

-

-

Signal Detection (using a commercial ADP-Glo™ Assay): [12]

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read luminescence using a plate reader.

-

Self-Validation and Data Interpretation:

-

Controls: Include "no enzyme" wells to determine background signal and "vehicle only" (DMSO) wells to establish baseline (100%) kinase activity.

-

Expected Outcome: A dose-dependent decrease in luminescence in this compound-treated wells compared to the vehicle control, indicating reduced ADP production and thus, PI3K inhibition.

-

Data Analysis: Calculate the IC₅₀ value for this compound, representing the concentration at which it inhibits 50% of PI3K activity. This provides a quantitative measure of its potency.

Section 2: The MAPK/ERK Pathway - Halting Proliferative Signaling

Mechanistic Overview: Quenching the Mitogenic Cascade

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is a central regulator of cell proliferation, differentiation, and survival.[15] It transduces extracellular signals from growth factors to the nucleus, culminating in the expression of genes that drive cell cycle progression. In many cancer cells, this pathway is constitutively active. This compound has been demonstrated to effectively modulate MAPK/ERK signaling.[1]

Its inhibitory action occurs at multiple levels. This compound can reduce the phosphorylation, and therefore the activation, of key kinases within the cascade, including ERK1/2.[15][16] This prevents the downstream activation of transcription factors like Elk-1, which are necessary for the expression of proliferation-associated genes.[17] The net effect is a potent anti-proliferative signal that can lead to cell cycle arrest and apoptosis.[15][18]

Visualizing the Pathway Interruption

Caption: this compound inhibits the phosphorylation of ERK in the MAPK pathway.

Experimental Protocol: Western Blot Analysis of ERK Phosphorylation

Causality: To verify that this compound inhibits MAPK/ERK signaling within a cellular context, Western blotting is the most direct and widely used method.[19][20] This technique allows for the specific detection and quantification of the phosphorylated (active) forms of key pathway proteins relative to their total (active and inactive) forms. A decrease in the ratio of phosphorylated protein to total protein provides strong evidence of pathway inhibition.[20]

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., A375 melanoma or HeLa cervical cancer cells) and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Load samples onto a 10% polyacrylamide gel and separate proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF membrane.[21]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[20]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[20]

-

Quantify band intensity using densitometry software.

-

Self-Validation and Data Interpretation:

-

Causality Validation: After imaging, strip the membrane and re-probe with an antibody against total ERK1/2. This is a critical step to demonstrate that the observed decrease in the phospho-ERK1/2 signal is due to inhibition of phosphorylation, not a general decrease in the total amount of ERK protein.

-

Loading Control: Re-probe the same membrane for a housekeeping protein like GAPDH or β-actin to confirm that an equal amount of protein was loaded in each lane.

-

Expected Outcome: A dose-dependent decrease in the intensity of the phospho-ERK1/2 band with this compound treatment, while the total ERK1/2 and GAPDH bands remain relatively constant.

Visualizing the Experimental Workflow

Caption: Standard workflow for Western blot analysis.

Section 3: The JAK/STAT and NF-κB Pathways - Suppressing Inflammatory and Survival Signals

Mechanistic Overview: A Dual Front Against Inflammation and Oncogenesis

JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing key roles in immunity, inflammation, and cell growth.[6][22] Constitutive activation of STAT3, in particular, is a major driver in many cancers, promoting proliferation, angiogenesis, and metastasis while suppressing anti-tumor immunity.[22] this compound effectively inhibits this pathway by preventing the phosphorylation of JAKs and STAT3.[1][23] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its target genes, which include MMP-2, MMP-9, VEGF, and Twist1.[5][22]

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response.[3][19] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by inflammatory signals (like TNF-α), the IKK complex phosphorylates IκBα, targeting it for degradation and freeing NF-κB to move to the nucleus and activate pro-inflammatory and pro-survival genes.[24] this compound has been shown to suppress NF-κB activation by inhibiting the IKK complex.[3][24] This prevents IκBα phosphorylation and degradation, effectively trapping NF-κB in the cytoplasm and shutting down the inflammatory and survival signals.[3][24]

Visualizing the Pathway Interruption

Caption: this compound inhibits both the JAK/STAT and NF-κB pathways.

Experimental Protocol: Immunoprecipitation (IP) of Phospho-STAT3

Causality: While Western blotting can show a decrease in total phosphorylated STAT3, immunoprecipitation allows for the specific isolation of the activated STAT3 protein.[25] This is particularly useful for confirming the phosphorylation status and for studying protein-protein interactions of the activated form. By pulling down total STAT3 and then blotting for the phosphotyrosine modification, we can directly assess the impact of this compound on STAT3 activation.[26]

Methodology:

-

Cell Culture and Lysate Preparation:

-

Culture cells (e.g., melanoma A375 cells with constitutive STAT3 activation) and treat with this compound (e.g., 50 µM) or vehicle for 24 hours.[22]

-

Prepare cell lysates as described in the Western blot protocol, using a non-denaturing IP lysis buffer.

-

-

Pre-clearing the Lysate:

-

Add Protein A/G agarose beads to 500 µg of protein lysate and incubate for 1 hour at 4°C with rotation.

-

Centrifuge and collect the supernatant. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add 2-5 µg of a total STAT3 antibody to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash 3-5 times with ice-cold IP lysis buffer.

-

-

Elution and Analysis:

-

Resuspend the final bead pellet in Laemmli buffer and boil for 5-10 minutes to elute the protein-antibody complexes.

-

Centrifuge to pellet the beads and collect the supernatant.

-

Analyze the eluted proteins via Western blot, using a primary antibody specific for phospho-STAT3 (Tyr705).

-

As a control, run a parallel Western blot of the input lysates to confirm that total STAT3 levels are unchanged by this compound treatment.

-

Self-Validation and Data Interpretation:

-

Specificity Control: Perform a parallel IP with a non-specific IgG antibody to ensure that the pulldown is specific to STAT3.

-

Input Control: Always run a Western blot of the initial cell lysates (input) to show that the total amount of STAT3 protein was not affected by the this compound treatment.

-

Expected Outcome: A significant reduction or complete absence of the phospho-STAT3 (Tyr705) band in the sample immunoprecipitated from this compound-treated cells compared to the control, confirming that this compound inhibits STAT3 phosphorylation.

Section 4: Cellular Consequences - Cell Cycle Arrest and Apoptosis

The modulation of the signaling pathways described above converges on two critical anti-cancer outcomes: the halting of the cell division cycle and the induction of programmed cell death (apoptosis).

G2/M Phase Cell Cycle Arrest

This compound consistently induces cell cycle arrest at the G2/M transition phase in various cancer cell lines.[23][27][28] This effect is a direct consequence of its impact on signaling pathways that regulate cell cycle machinery. For instance, the inhibition of MAPK/ERK signaling prevents the expression of cyclins required for cell cycle progression.[29] Specifically, this compound treatment leads to a decrease in the protein levels of Cyclin B1 and its partner kinase, CDK1 (also known as cdc2).[27][28][30] The Cyclin B1/CDK1 complex is the master regulator of entry into mitosis; its inhibition effectively traps the cell in the G2 phase, preventing cell division.[23]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, engaging both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[31][32]

-

Extrinsic Pathway: this compound can upregulate the expression of death receptors like DR4 and DR5 on the cell surface, making cancer cells more sensitive to apoptotic signals.[1] This leads to the activation of the initiator caspase-8.[33]

-

Intrinsic Pathway: By inhibiting pro-survival pathways like PI3K/Akt, this compound alters the balance of the Bcl-2 family of proteins. It causes a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins like Bax.[15] This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9.[31]

Both pathways converge on the activation of the executioner caspase-3, which cleaves key cellular substrates, dismantling the cell and completing the apoptotic process.[31][32]

Section 5: Quantitative Data Summary

The following table summarizes representative quantitative data from the literature regarding this compound's effects on various cell lines and pathways. This serves as a quick reference for effective concentration ranges and observed magnitudes of effect.

| Cell Line | Pathway/Target Investigated | This compound Conc. | Observed Effect | Reference(s) |

| A375SM (Melanoma) | PI3K/Akt | 100 µM | Significant downregulation of p-Akt expression. | [15] |

| A375P (Melanoma) | MAPK/ERK | 100 µM | Significant downregulation of p-ERK and p-JNK expression. | [15] |

| B16F10 (Melanoma) | JAK/STAT | 40 µM | Dose-dependent inhibition of STAT3 phosphorylation (Tyr705). | [22] |

| MCF-7 (Breast) | Cell Cycle | ~35 µM (8.9 µg/ml) | IC₅₀ for growth inhibition; induction of G2/M arrest. | [29] |

| SW480 (Colon) | Cell Cycle | 80 µM | 64% of cells arrested in G2/M phase after 48h. | [28] |

| HepG2 (Liver) | PI3K/Akt/mTOR | 20-80 µM | Dose- and time-dependent inhibition of cell growth; suppression of the pathway. | [9] |

Conclusion and Future Perspectives

This compound is a pleiotropic agent that exerts its anti-cancer and anti-inflammatory effects by strategically targeting multiple, interconnected signaling pathways. Its ability to simultaneously inhibit pro-survival and pro-proliferative cascades like PI3K/Akt and MAPK/ERK, while also suppressing inflammatory drivers such as NF-κB and STAT3, makes it a compelling molecule for therapeutic development. The convergence of these molecular interventions on the induction of cell cycle arrest and apoptosis provides a solid mechanistic basis for its observed efficacy.

The protocols and data presented in this guide offer a framework for the rigorous scientific investigation of this compound and its derivatives. Future research should focus on leveraging this mechanistic understanding to design synergistic combination therapies, where this compound could be used to sensitize resistant tumors to conventional chemotherapeutics. Furthermore, addressing the challenge of its relatively low bioavailability through advanced nano-formulations and drug delivery systems will be critical to translating its proven in vitro potential into clinical success.[2][5]

References

- 1. This compound role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (this compound) and Its Impact on Cell Signaling Pathways [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 8. Targeting the PI3K/Akt/mTOR Axis by this compound for Cancer Prevention | Bentham Science [eurekaselect.com]

- 9. Inhibition of PI3K/Akt/mTOR pathway by this compound induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the PI3K/Akt/mTOR axis by this compound for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. PI3K (p120γ) Protocol [promega.sg]

- 13. promega.de [promega.de]

- 14. promega.com [promega.com]

- 15. This compound induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. Inhibition of the STAT3 signaling pathway contributes to this compound-mediated anti-metastatic effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. This compound Inhibits Tumor Necrosis Factor-α-Induced Production and Gene Expression of Mucin through Regulating Nuclear Factor-Kappa B Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. This compound inhibits pancreatic cancer cell proliferation through G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cell-cycle arrest at G2/M and growth inhibition by this compound in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. This compound inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. This compound Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. This compound Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells [jstage.jst.go.jp]

- 33. This compound induces apoptosis via extrinsic pathway, inducing p53 and inhibiting STAT3 and NFκB signaling in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Effects of Apigenin: A Mechanistic and Methodological Guide

Abstract

Apigenin, a naturally occurring flavone found in a variety of plants, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects, tailored for researchers, scientists, and drug development professionals. We will dissect its interactions with key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. Furthermore, this guide presents detailed, field-proven experimental protocols for investigating these effects, ensuring scientific integrity and reproducibility. Visualized through signaling pathway diagrams and structured data tables, this document serves as a comprehensive resource for advancing research into the therapeutic potential of this compound.

Introduction: this compound as a Potent Anti-Inflammatory Agent

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense, dysregulated inflammatory processes contribute to a myriad of chronic diseases. This compound (4′,5,7-trihydroxyflavone) has emerged as a promising therapeutic candidate due to its broad-spectrum anti-inflammatory activities.[1][2] Its low toxicity and presence in common dietary sources like parsley, celery, and chamomile make it an attractive molecule for further investigation.[2][3] This guide will elucidate the core mechanisms by which this compound modulates the inflammatory response at a molecular level.

Core Mechanistic Pathways of this compound in Inflammation

This compound exerts its anti-inflammatory effects by modulating several key signaling cascades. Understanding these pathways is crucial for designing targeted experiments and interpreting results accurately.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[5][6] This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5]

This compound has been shown to potently inhibit this pathway through multiple mechanisms:

-

Suppression of IKK Activation: this compound can inhibit the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[5][6]

-

Inhibition of p65 Phosphorylation and Nuclear Translocation: Studies have demonstrated that this compound can suppress the phosphorylation of the p65 subunit of NF-κB and inhibit its translocation to the nucleus.[1][5]

-

Modulation of Upstream Adaptor Proteins: this compound has been shown to suppress the expression of Receptor-Interacting Protein 1 (RIP1), an adaptor protein involved in TNF receptor signaling upstream of NF-κB activation.[5]

By targeting these critical steps, this compound effectively downregulates the expression of NF-κB-mediated pro-inflammatory cytokines such as TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][4][7]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a pivotal role in transducing extracellular signals into cellular responses, including inflammation.[8][9] this compound has been shown to modulate MAPK signaling, although its effects can be cell-type and stimulus-dependent.[10]

-

Inhibition of p38 and JNK Phosphorylation: Several studies have reported that this compound can suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli, thereby inhibiting downstream inflammatory gene expression.[1][11]

-

Variable Effects on ERK: The effect of this compound on ERK phosphorylation is more complex. While some studies show inhibition, others report an increase in ERK phosphorylation, suggesting a nuanced regulatory role.[10][12]

The modulation of MAPK pathways by this compound contributes to its ability to reduce the production of pro-inflammatory cytokines and mediators.[8][9]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in innate immunity by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[13][14] Aberrant NLRP3 inflammasome activation is implicated in a range of inflammatory diseases. This compound has been identified as a potent inhibitor of the NLRP3 inflammasome.[13][15][16]

The inhibitory effects of this compound on the NLRP3 inflammasome are multifaceted:

-

Inhibition of Upstream Signaling: this compound can attenuate the priming signal (Signal 1) for NLRP3 activation by inhibiting the NF-κB pathway, which is responsible for the upregulation of NLRP3 and pro-IL-1β expression.[14][16]

-

Modulation of Ion Fluxes: this compound has been shown to be a potent inhibitor of Ca2+ flux from the endoplasmic reticulum to the cytosol, a critical event in NLRP3 activation.[13][14]

-

Direct Binding to NLRP3: Recent evidence suggests that this compound may directly bind to the NLRP3 protein, thereby inhibiting its activation.[17]

By targeting the NLRP3 inflammasome, this compound effectively reduces the secretion of the highly pro-inflammatory cytokines IL-1β and IL-18.[13][16]

References

- 1. The Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharma.researchfloor.org [pharma.researchfloor.org]

- 3. tandfonline.com [tandfonline.com]

- 4. oncotarget.com [oncotarget.com]

- 5. This compound Inhibits Tumor Necrosis Factor-α-Induced Production and Gene Expression of Mucin through Regulating Nuclear Factor-Kappa B Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of NF-κB and NF-κB-Regulated Gene Expression by this compound through IκBα and IKK Pathway in TRAMP Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. This compound Inhibits the Progression of Osteoarthritis by Mediating Macrophage Polarization [mdpi.com]

- 10. This compound Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits NLRP3 inflammasome activation in monocytes and macrophages independently of CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits NLRP3 inflammasome activation in monocytes and macrophages independently of CD38 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Frontiers | this compound inhibits NLRP3 inflammasome activation in monocytes and macrophages independently of CD38 [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

Apigenin as a Potential Therapeutic Agent for Neurodegenerative Diseases: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Discipline: Neuropharmacology and Therapeutic Development

Executive Summary

Neurodegenerative diseases (NDDs) like Alzheimer's (AD) and Parkinson's (PD) represent a significant and growing global health burden, with current therapeutic options largely limited to symptomatic relief.[1][2][3] The complex pathophysiology of these disorders, characterized by oxidative stress, neuroinflammation, protein aggregation, and neuronal apoptosis, necessitates a multi-targeted therapeutic approach. Apigenin (4′,5,7-trihydroxyflavone), a natural flavonoid found in various plants, has emerged as a compelling neuroprotective candidate due to its pleiotropic pharmacological activities.[4][5][6] This guide synthesizes the current preclinical evidence for this compound, detailing its core mechanisms of action, providing validated experimental protocols for its investigation, and discussing the translational challenges for its development as a viable therapeutic agent.

Introduction: The Therapeutic Imperative in Neurodegeneration

The defining characteristics of NDDs are the progressive loss of structure and function of neurons.[1][2] Pathological hallmarks include the aggregation of misfolded proteins, such as amyloid-β (Aβ) in AD, and chronic neuroinflammation driven by activated microglia and astrocytes.[6][7] These processes are intimately linked with mitochondrial dysfunction, the overproduction of reactive oxygen species (ROS), and the activation of apoptotic cell death pathways, creating a vicious cycle of neuronal damage.[1][8]

Current pharmacological interventions fail to halt or reverse this neurodegenerative cascade. This therapeutic gap has driven research towards natural compounds that can modulate multiple pathological pathways simultaneously.[1][2][3] this compound has garnered significant attention for its potent antioxidant, anti-inflammatory, anti-apoptotic, and neurotrophic properties demonstrated in numerous preclinical models.[4][9][10]

Core Neuroprotective Mechanisms of this compound

This compound's therapeutic potential stems from its ability to concurrently modulate several key signaling pathways implicated in neurodegeneration.

Attenuation of Oxidative Stress via Nrf2 Pathway Activation

Oxidative stress is a primary driver of neuronal damage in NDDs. This compound effectively counteracts this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[11][12]

Causality of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[11] This upregulates the expression of crucial phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[12][13][14] Studies have shown that this compound's ability to increase the expression of these enzymes is abolished when Nrf2 is knocked down, confirming the pathway's critical role in its protective effects.[11][13] Furthermore, this compound may activate Nrf2 through modulation of upstream kinases like PI3K/Akt and GSK-3β, which can phosphorylate Nrf2 and promote its nuclear accumulation.[11][15]

Suppression of Neuroinflammation via NF-κB Inhibition

Neuroinflammation, mediated by microglia and astrocytes, contributes significantly to neuronal death. This compound exerts potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][16]

Causality of Action: In response to inflammatory stimuli (e.g., lipopolysaccharide [LPS] or Aβ), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitor of NF-κB (IκBα). This targets IκBα for ubiquitination and degradation, freeing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus.[6] Once in the nucleus, NF-κB drives the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6][16] this compound has been shown to directly suppress the phosphorylation of IKK and p65, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.[5][6] This blockade of NF-κB nuclear translocation is a key mechanism by which this compound reduces the production of inflammatory mediators in the brain.[17][18][19]

Modulation of Apoptotic Pathways

This compound protects neurons from programmed cell death by modulating the intrinsic (mitochondrial) and extrinsic apoptotic pathways. It achieves this primarily by altering the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins.[8][20]

Causality of Action: The commitment to apoptosis is largely regulated by the balance between pro-apoptotic proteins (e.g., Bax, Bid) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[20] In neurodegenerative models, this compound treatment leads to the upregulation of anti-apoptotic Bcl-2 and the downregulation of pro-apoptotic Bax.[5][8] This increased Bax:Bcl-2 ratio prevents the loss of mitochondrial membrane potential, thereby inhibiting the release of cytochrome c from the mitochondria into the cytosol.[8][20] The cytosolic release of cytochrome c is a critical step that triggers the activation of caspase-9 and the subsequent executioner caspase-3, leading to cell death.[5][8] By stabilizing the mitochondrial membrane, this compound effectively blocks this caspase cascade and prevents neuronal apoptosis.[8][17]

Enhancement of Neurotrophic Signaling

This compound promotes neuronal survival, differentiation, and synaptic plasticity by enhancing neurotrophic signaling, particularly through the Brain-Derived Neurotrophic Factor (BDNF) pathway.[7][21]

Causality of Action: BDNF exerts its effects by binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[7][21] This binding induces receptor dimerization and autophosphorylation, activating downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[21][22][23] These pathways converge on the transcription factor cAMP response element-binding protein (CREB), which upregulates genes involved in neuronal survival and plasticity.[7][17] Remarkably, recent studies show that this compound can directly bind to BDNF, potentiating its neurotrophic activities and enhancing the activation of the TrkB receptor and its downstream effectors.[21][24][25] This synergistic action alleviates cytotoxicity and mitochondrial dysfunction induced by neurotoxins like Aβ.[24][25]

Preclinical Evidence in Neurodegenerative Disease Models

This compound has demonstrated significant therapeutic potential in a variety of in vitro and in vivo models of neurodegeneration.

| Model System | Disease Focus | This compound Dosage/Conc. | Key Mechanistic & Behavioral Outcomes | Reference |

| APP/PS1 Transgenic Mice | Alzheimer's Disease | 20-40 mg/kg/day (oral) | Rescued learning and memory deficits; Reduced Aβ deposition and BACE1 levels; Restored ERK/CREB/BDNF pathway. | [9][26][27] |

| Aβ-induced Rat Model | Alzheimer's Disease | Not Specified | Decreased degenerative neurons; Blocked caspase-9 and cytochrome c release; Rescued spatial working memory. | [5] |

| MPTP-induced Mice | Parkinson's Disease | 50 mg/kg/day (i.p.) | Attenuated dopaminergic neuron loss; Reversed changes in pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines. | [19][28] |

| Rotenone-induced Rat Model | Parkinson's Disease | Not Specified | Inhibited release of TNF-α and IL-1β; Prevented reduction of BDNF levels. | [5] |

| SH-SY5Y & PC12 Cells | General Neurotoxicity | Varies (µM) | Attenuated proteasome inhibitor-induced apoptosis; Decreased Bax/Bcl-2 ratio; Suppressed caspase-3, -8, -9 activation. | [8] |

| Primary Cortical Neurons | Aβ Toxicity | Varies (µM) | Synergistically with BDNF, protected against Aβ-induced cytotoxicity and mitochondrial dysfunction. | [24][25] |

Validated Experimental Protocols for this compound Research

To ensure reproducibility and scientific rigor in the investigation of this compound's neuroprotective effects, standardized protocols are essential.

Protocol: In Vitro Neuroprotection Assessment using MTT Assay

This protocol details a colorimetric assay to quantify the protective effect of this compound against an oxidative insult in a neuronal cell line (e.g., SH-SY5Y).[29][30] The assay measures the metabolic activity of living cells, which reflects cell viability.[29]

A. Materials

-

Neuronal cells (e.g., SH-SY5Y)

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound stock solution (in DMSO)

-

Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well culture plates

-

Microplate reader (absorbance at 570 nm)

B. Step-by-Step Methodology

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[31]

-

This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium (or vehicle control, e.g., 0.1% DMSO). Incubate for 2-4 hours.

-

Causality Check: This pre-incubation allows this compound to enter the cells and initiate the upregulation of protective pathways (e.g., Nrf2) before the toxic insult is applied.

-

-

Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM 6-OHDA) to the wells, except for the untreated control wells. Incubate for 24 hours.[32]

-

MTT Incubation: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[30][31]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[31] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:

-

Cell Viability (%) = (Absorbance_treated / Absorbance_control) x 100

-

Protocol: Quantifying Inflammatory Cytokines in Brain Tissue via ELISA

This protocol describes the measurement of a key pro-inflammatory cytokine, TNF-α, in brain homogenates from an animal model of neuroinflammation (e.g., LPS-injected mice) treated with this compound.

A. Materials

-

Mouse brain tissue (hippocampus or cortex)

-

Tissue Homogenization Buffer (e.g., PBS or Tris-HCl with a protease inhibitor cocktail).[33][34]

-

Tissue homogenizer (e.g., Dounce or bead mill)

-

Commercial TNF-α ELISA kit

-

Microplate reader (absorbance at 450 nm)

B. Step-by-Step Methodology

-

Animal Model: Utilize a relevant model, such as C57BL/6 mice injected intraperitoneally with LPS (to induce neuroinflammation), with or without this compound pre-treatment (e.g., 50 mg/kg).

-

Tissue Collection: At a designated time point (e.g., 6 hours post-LPS), euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus) on ice. Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.[35]

-

Homogenate Preparation: Thaw the brain tissue on ice. Add 10 volumes of ice-cold homogenization buffer (e.g., 100 mg tissue in 1 mL buffer).[35]

-

Homogenize the tissue thoroughly and then centrifuge at 10,000-12,000 x g for 15-20 minutes at 4°C.[34][35][36]

-

Protein Quantification: Collect the supernatant. Determine the total protein concentration of the supernatant using a BCA or Bradford protein assay. This is critical for normalizing the cytokine levels.[33][34]

-

ELISA Procedure: Perform the ELISA according to the manufacturer's protocol.[33][37] This typically involves:

-

Adding standards and diluted samples (normalized for total protein) to the antibody-coated microplate.

-

Incubating to allow the cytokine to bind.

-

Washing the plate to remove unbound material.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing again.

-

Adding the enzyme substrate, which generates a colorimetric signal.

-

Stopping the reaction and reading the absorbance at 450 nm.

-

-

Data Analysis: Calculate the concentration of TNF-α (in pg/mL) in each sample by interpolating from the standard curve. Normalize the cytokine concentration to the total protein content of the sample (e.g., pg of TNF-α per mg of total protein).

Translational Challenges and Future Directions

Despite the robust preclinical evidence, the translation of this compound into a clinical therapeutic faces significant hurdles.

-

Bioavailability and Blood-Brain Barrier (BBB) Penetration: this compound has low aqueous solubility and is subject to extensive first-pass metabolism, resulting in poor oral bioavailability.[4] While it is known to be BBB penetrant, achieving and sustaining therapeutic concentrations in the CNS remains a primary challenge.[9] Future research must focus on novel drug delivery systems, such as nanoparticles, liposomes, or prodrug strategies, to enhance its pharmacokinetic profile.

-

Clinical Trial Design: To date, no large-scale clinical trials have specifically tested this compound for neurodegenerative diseases.[9][10][38] Future trials must establish optimal dosing, safety, and target engagement in human subjects. Given its pleiotropic nature, trials could initially target patient populations with clear evidence of neuroinflammation or oxidative stress, using biomarkers to measure therapeutic response.

-

Target Engagement Validation: While preclinical studies have identified key pathways like Nrf2 and NF-κB, confirming that this compound engages these targets in the human CNS is crucial. This will require the use of advanced imaging techniques or the analysis of cerebrospinal fluid (CSF) biomarkers in clinical studies.

Conclusion

This compound presents a compelling, multi-targeted therapeutic strategy for neurodegenerative diseases. Its demonstrated ability to simultaneously mitigate oxidative stress, suppress neuroinflammation, inhibit apoptosis, and promote neurotrophic signaling aligns perfectly with the complex pathology of these disorders. While significant challenges in drug delivery and clinical validation remain, the wealth of preclinical data provides a strong rationale for its continued development. Rigorous investigation using standardized protocols and innovative formulation strategies will be paramount to unlocking the full therapeutic potential of this compound for patients suffering from these devastating diseases.

References

- 1. Effect of this compound on Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Effect of this compound on Neurodegenerative Diseases: Ingenta Connect [ingentaconnect.com]

- 4. [PDF] this compound: Exploring its neuroprotective potential in neurodegenerative disorders: Mechanisms and promising therapeutic applications | Semantic Scholar [semanticscholar.org]

- 5. Studies on this compound and Its Biological and Pharmacological Activity in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Neuroprotective Action of Quercetin and this compound through Inhibiting Aggregation of Aβ and Activation of TRKB Signaling in a Cellular Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Reduces Proteasome Inhibition-Induced Neuronal Apoptosis by Suppressing the Cell Death Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. caringsunshine.com [caringsunshine.com]

- 11. This compound-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound Attenuates Oxidative Injury in ARPE-19 Cells thorough Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective effect of this compound against hypoxic-ischemic brain injury in neonatal rats via activation of the PI3K/Akt/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 17. Efficacy and Safety of Natural this compound Treatment for Alzheimer's Disease: Focus on In vivo Research Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound protects blood-brain barrier and ameliorates early brain injury by inhibiting TLR4-mediated inflammatory pathway in subarachnoid hemorrhage rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound alleviates neuroinflammation in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bcl-2 inhibitor and this compound worked synergistically in human malignant neuroblastoma cell lines and increased apoptosis with activation of extrinsic and intrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medicineinnovates.com [medicineinnovates.com]

- 22. This compound Regulating PI3K/AKT Pathway to Improve Depressive Behavior in Epileptic Rats. | Read by QxMD [read.qxmd.com]

- 23. Targeting the PI3K/Akt/mTOR axis by this compound for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The neurotrophic activities of brain-derived neurotrophic factor are potentiated by binding with this compound, a common flavone in vegetables, in stimulating the receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The neurotrophic activities of brain‐derived neurotrophic factor are potentiated by binding with this compound, a common flavone in vegetables, in stimulating the receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [PDF] Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of this compound in an Alzheimer’s Disease Mouse Model | Semantic Scholar [semanticscholar.org]

- 27. Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of this compound in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound alleviates neuroinflammation in a mouse model of Parkinson’s disease | Semantic Scholar [semanticscholar.org]

- 29. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 30. MTT assay protocol | Abcam [abcam.com]

- 31. MTT (Assay protocol [protocols.io]

- 32. benchchem.com [benchchem.com]

- 33. bio-protocol.org [bio-protocol.org]

- 34. researchgate.net [researchgate.net]

- 35. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]

- 36. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 37. bio-protocol.org [bio-protocol.org]

- 38. caringsunshine.com [caringsunshine.com]

Apigenin's Dual Impact on Cancer Progression: A Technical Guide to Cell Cycle Arrest and Apoptosis Induction

For Immediate Release

A Deep Dive into the Molecular Mechanisms of a Promising Natural Compound

This technical guide provides an in-depth exploration of the multifaceted effects of apigenin, a naturally occurring flavonoid, on the critical cellular processes of cell cycle progression and apoptosis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecular pathways targeted by this compound and offers detailed protocols for investigating its anticancer potential.

Executive Summary

This compound, a compound widely found in various plants, has garnered significant attention for its potential as a chemotherapeutic agent.[1] Its efficacy lies in its ability to selectively induce cell cycle arrest and trigger programmed cell death (apoptosis) in cancer cells while exhibiting low toxicity to normal cells.[2][3] This guide dissects the intricate mechanisms through which this compound exerts these effects, providing a robust framework for its preclinical evaluation.

Introduction: The Therapeutic Promise of this compound

Flavonoids, a class of polyphenolic compounds, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][4] this compound (4′,5′,7-trihydroxyflavone) stands out as a particularly promising candidate for cancer therapy due to its demonstrated ability to modulate key signaling pathways involved in tumorigenesis.[5][6] Unlike many conventional chemotherapeutic drugs that are associated with severe side effects, this compound offers a more targeted approach with a favorable safety profile.[3] This guide will focus on two of its most well-documented anticancer activities: the disruption of cell cycle progression and the induction of apoptosis.

This compound's Interruption of the Cell Cycle: A Halt to Uncontrolled Proliferation

Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. This compound has been shown to impose a "brake" on this process, primarily by inducing cell cycle arrest at the G2/M phase.[7][8][9] This arrest prevents cancer cells from entering mitosis and dividing.

Molecular Mechanisms of G2/M Arrest

This compound's ability to halt the cell cycle at the G2/M checkpoint is attributed to its influence on key regulatory proteins:

-

Downregulation of Cyclin B1 and CDK1: The Cyclin B1/CDK1 complex is the primary driver of the G2 to M phase transition. This compound significantly decreases the protein levels of both Cyclin B1 and CDK1, leading to a marked inhibition of CDK1 kinase activity.[3][7] In some cancer cell lines, this is achieved through the transcriptional repression of these genes.[8]

-

Modulation of other Cyclins and CDKs: While the primary effect is on the G2/M checkpoint, this compound has also been observed to reduce the protein levels of Cyclin A, Cyclin D1, and CDK4.[7]

-

Involvement of p53 and p21/WAF1: In cancer cells with wild-type p53, this compound can stabilize and activate this crucial tumor suppressor protein.[10][11] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21/WAF1, which contributes to cell cycle arrest.[3][11]

Visualizing the Pathway: this compound-Induced G2/M Arrest

References

- 1. Exploring this compound: Role and Potential in Cancer Care – BMS Clinic [bmsclinic.com.hk]

- 2. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. famecancermuseum.com [famecancermuseum.com]

- 4. Flavonoids as promising molecules in the cancer therapy: An insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound impedes cell cycle progression at G2 phase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Potential Role of this compound in Cancer Prevention and Treatment | MDPI [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. This compound induced apoptosis through p53-dependent pathway in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the natural sources and dietary intake of Apigenin

An In-depth Technical Guide to the Natural Sources and Dietary Intake of Apigenin

This compound (4′,5,7-trihydroxyflavone) is a ubiquitously distributed plant flavone that has garnered significant attention within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural sources of this compound, its dietary intake, and the analytical methodologies requisite for its accurate quantification. We will delve into the botanical distribution of this bioactive compound, factors influencing its concentration in dietary sources, its metabolic fate, and the intricacies of its extraction and analysis from complex matrices. The objective is to furnish a scientifically grounded resource that supports the exploration of this compound as a potential therapeutic agent.

Introduction to this compound: A Flavone of Therapeutic Interest

This compound is a yellow crystalline solid belonging to the flavone subclass of flavonoids.[4][5] Its chemical structure, characterized by three hydroxyl groups on its C-5, C-7, and C-4' positions, underpins its biological activity.[1][5] In the plant kingdom, this compound is predominantly found in the form of glycosides, where it is bound to a sugar moiety.[4][5][6] Common glycosidic forms include apiin (this compound-7-O-apioglucoside) in parsley and celery, and this compound-7-O-glucoside in chamomile.[4][7][8] The bioavailability and metabolic pathway of this compound are intricately linked to its glycosidic form, which influences its absorption in the gastrointestinal tract.[9][10][11]

Natural Distribution and Dietary Sources of this compound

This compound is widely present in a variety of fruits, vegetables, herbs, and spices.[5][6][12] However, its concentration can vary significantly depending on the plant species, variety, growing conditions, and processing methods.[13][14][15]

Principal Dietary Sources

The most potent dietary sources of this compound are herbs, with dried parsley exhibiting exceptionally high levels.[1][4][16][17] Chamomile flowers are another remarkably rich source.[1][4][13][18][19] Other notable sources include celery, spinach, artichokes, and oregano.[1][20][21]

Table 1: this compound Content in Selected Dietary Sources

| Food Source | Form | This compound Content (μg/g) | Reference(s) |

| Parsley | Dried | 45,035 | [1] |

| Parsley | Fresh | 2,155 | [4][13] |

| Chamomile | Dried Flower | 3,000 - 5,000 | [1][16] |

| Celery Seeds | 786.5 | [1] | |

| Vine Spinach | 622 | [1] | |

| Chinese Celery | 240.2 | [1] |

Factors Influencing this compound Content

The this compound content in plants is not static. Several factors can influence its concentration:

-

Genetic Variation: Different cultivars of the same plant can have varying this compound levels.

-

Growing Conditions: Environmental factors such as sun exposure, soil composition, and climate play a crucial role.[14]

-

Harvesting Time: The developmental stage of the plant at harvest can impact flavonoid content.[14]

-

Post-Harvest Processing: Drying is a significant factor, as it concentrates the this compound content by removing water.[1][13] However, other processing methods like heating can lead to degradation, although this compound is relatively heat-stable compared to other flavonoids.[2][22][23]

Dietary Intake and Bioavailability

Estimating the daily intake of this compound is challenging due to the wide variations in dietary habits and the this compound content of foods.[6] Studies have reported a wide range of daily intake, from a few milligrams to potentially higher amounts in diets rich in fruits, vegetables, and herbs.[5][6]

The bioavailability of this compound is generally low, a characteristic shared by many polyphenolic compounds.[2][9][12][24] This is primarily due to its poor water solubility and extensive first-pass metabolism in the intestine and liver.[2][9][24] In the gut, this compound glycosides are hydrolyzed by bacterial β-glucosidases to the aglycone form, which is then absorbed.[9][10] Following absorption, this compound undergoes phase II metabolism, primarily glucuronidation and sulfation, before being circulated and eventually excreted.[9][10][24]

Analytical Methodologies for this compound Quantification

Accurate quantification of this compound in various matrices is crucial for research and development. The choice of analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation.[12][25]

Sample Preparation: The Critical First Step

A robust sample preparation protocol is paramount for reliable quantification. This typically involves two key stages: extraction and hydrolysis.

-

Extraction: The goal is to efficiently extract this compound and its glycosides from the sample matrix. Common techniques include solid-liquid extraction using solvents like methanol or ethanol, and more advanced methods like ultrasonic-assisted extraction (UAE) and pressurized liquid extraction (PLE).[3][26][27]

-

Hydrolysis: To determine the total this compound content (both free and glycosidically bound), an acid hydrolysis step is necessary to cleave the sugar moieties from the aglycone.[3] This is typically achieved by heating the extract with an acid, such as hydrochloric acid.[3]

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound.[12][28] When coupled with a suitable detector, it provides excellent separation and quantification capabilities.

-

HPLC with UV-Vis or Diode Array Detection (DAD): This is a common and cost-effective method for this compound analysis.[12][29] Detection is typically performed at the wavelength of maximum absorbance for this compound, which is around 330-340 nm.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV/DAD, making it ideal for analyzing complex matrices or for pharmacokinetic studies where low concentrations of this compound and its metabolites are expected.[12][25][28][30]

Experimental Protocol: Quantification of Total this compound in Dried Parsley by HPLC-UV

This protocol provides a step-by-step methodology for the determination of total this compound in a high-content herbal matrix.

5.1. Materials and Reagents

-

Dried parsley powder

-

This compound standard (≥98% purity)

-

Methanol (HPLC grade)

-

Hydrochloric acid (37%)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Deionized water

-

0.45 µm syringe filters

5.2. Equipment

-

Analytical balance

-

Ultrasonic bath

-

Heating block or water bath

-

Centrifuge

-

HPLC system with UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

5.3. Procedure

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Extraction and Hydrolysis:

-

Accurately weigh approximately 100 mg of dried parsley powder into a screw-cap tube.

-

Add 10 mL of 80% aqueous methanol.

-

Sonicate for 30 minutes.

-

Add 2 mL of 6 M hydrochloric acid.

-

Heat at 90°C for 2 hours in a heating block or water bath.

-

Allow to cool to room temperature.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 analytical column.

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B; 30-35 min, 20% B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 336 nm.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample extract from the calibration curve.

-

Calculate the total this compound content in the original dried parsley sample, taking into account the initial weight and dilution factors.

-

5.4. Method Validation

The analytical method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[29]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of total this compound from a plant matrix.

References

- 1. Plant flavone this compound: An emerging anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advancement in bioeffect, metabolism, stability, and delivery systems of this compound, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Total this compound in Herbs by Micellar Electrokinetic Chromatography with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. A Review on Flavonoid this compound: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Does Oral this compound Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]